molecular formula C26H23N3O4S B2475107 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide CAS No. 901265-27-8

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide

Cat. No. B2475107
CAS RN: 901265-27-8
M. Wt: 473.55
InChI Key: BSZOSNSHHVRUIO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves studying the methods used to synthesize the compound. This can include the types of reactions used, the reagents and catalysts involved, and the conditions under which the synthesis is carried out .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational methods .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include studying the reaction mechanisms, the products formed, and the conditions under which the reactions occur .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties could include reactivity, flammability, and types of reactions the compound can undergo .

Scientific Research Applications

Alpha-glucosidase and Acetylcholinesterase Inhibition

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide and its derivatives have been studied for their enzyme inhibitory potential. Research indicates that some of these compounds exhibit substantial inhibitory activity against alpha-glucosidase and acetylcholinesterase enzymes. This makes them potentially useful in the management of conditions like diabetes and Alzheimer's disease, where these enzymes play a crucial role. The in vitro data has been backed by in silico molecular docking results, further affirming the compounds' activity against these enzymes (Abbasi et al., 2019).

Antimicrobial and Antifungal Applications

Antibacterial and Antifungal Properties

The compound and its variants have shown promising antibacterial and antifungal properties. For instance, certain derivatives like 2-[(4-chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide have exhibited good antimicrobial potential with low hemolytic activity, suggesting a favorable therapeutic index. This implies potential applications in treating infections caused by bacteria and fungi (Abbasi et al., 2020).

Anti-diabetic Applications

Alpha-glucosidase Inhibition for Diabetes Management

Further research has delved into the anti-diabetic potential of these compounds, primarily focusing on their alpha-glucosidase inhibitory activity. The compounds have shown weak to moderate activity against this enzyme, indicating their potential use in the management of type-2 diabetes. The compounds' IC50 values were measured and compared against standard drugs like acarbose, providing a quantitative measure of their efficacy (Abbasi et al., 2023).

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action would involve how the compound interacts with biological systems. This could include the specific proteins or enzymes it interacts with and the biochemical pathways it affects .

Safety and Hazards

This involves studying the toxicity of the compound, its potential health effects, and precautions that need to be taken while handling it .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be pursued, and unanswered questions about the compound .

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O4S/c1-31-20-10-7-18(8-11-20)25-28-24(17-5-3-2-4-6-17)26(29-25)34-16-23(30)27-19-9-12-21-22(15-19)33-14-13-32-21/h2-12,15H,13-14,16H2,1H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZOSNSHHVRUIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)SCC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide

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